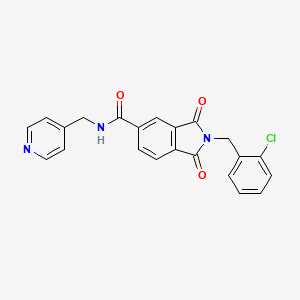

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

The compound 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide features a 1,3-dioxoisoindole core substituted with a 2-chlorobenzyl group at position 2 and a pyridin-4-ylmethyl carboxamide moiety at position 5.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(pyridin-4-ylmethyl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c23-19-4-2-1-3-16(19)13-26-21(28)17-6-5-15(11-18(17)22(26)29)20(27)25-12-14-7-9-24-10-8-14/h1-11H,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWLYZICPCHHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.

Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is attached through a condensation reaction with pyridine-4-carboxaldehyde.

Final Cyclization and Amide Formation: The final step involves cyclization and formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects.

Modulation of Gene Expression: It can influence the expression of genes involved in cell growth, apoptosis, and immune response

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

2.1.1. 1,3-Dioxoisoindolin-2-yl Derivatives

The compound 2-(1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5ck) shares the 1,3-dioxoisoindolin-2-yl group with the target compound but replaces the chlorobenzyl and pyridin-4-ylmethyl groups with a pyrrolidine-linked benzimidazole system. Key differences include:

- Bioactivity : The benzimidazole moiety in 5ck may enhance DNA intercalation or kinase inhibition, whereas the pyridin-4-ylmethyl group in the target compound could favor interactions with nicotinic acetylcholine receptors or cytochrome P450 enzymes .

- Analytical Data : 5ck exhibits distinct NMR shifts (e.g., aromatic protons at δ 7.88–7.72 ppm) and a molecular weight of 404.17 g/mol (HRMS: [M+H]⁺ 404.1719) .

2.1.2. Chlorophenyl-Containing Carboxamides

- 1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: This analogue (MW: 432.9 g/mol) shares the 2-chlorophenyl and carboxamide groups but incorporates a triazole ring and pyridin-2-yl substituent. The dimethylamino benzyl group may improve solubility compared to the pyridin-4-ylmethyl group in the target compound .

- 2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide : The pyrimidoindole core and 2-chlorobenzyl group align with the target’s isoindole system, but the acetamide linkage to a dimethylphenyl group introduces distinct steric and electronic effects .

Key Structural and Functional Differences

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., coupling the pyridinylmethylamine to the isoindole core) and cyclization under controlled conditions. Key steps may require anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation. Yield optimization can be achieved via Design of Experiments (DoE) to test variables such as temperature (60–100°C), stoichiometric ratios (1:1.2–1:1.5), and reaction time (12–24 hrs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the chlorobenzyl and pyridinylmethyl groups. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak ([M+H]⁺). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the dioxo-isoindole moiety). Cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can computational methods be integrated to predict the compound’s reactivity or biological target interactions?

- Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (using software like AutoDock Vina) can predict electrophilic/nucleophilic sites and binding affinities to proteins (e.g., kinases or GPCRs). Machine learning models trained on structural analogs (e.g., pyridinylmethyl-substituted isoindoles) can prioritize synthesis pathways or biological assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology : Discrepancies (e.g., IC₅₀ variations in enzyme vs. cell-based assays) require orthogonal validation:

- Step 1 : Confirm compound stability (HPLC purity checks post-assay).

- Step 2 : Use isothermal titration calorimetry (ITC) to measure direct binding.

- Step 3 : Compare results with structurally related compounds (e.g., chlorobenzyl derivatives with varying substituents) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability and degradation pathways?

- Methodology :

- In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- In silico : Use software like MetaSite to predict cytochrome P450 interactions.

- Control : Include stability tests in buffer solutions (pH 2–9) to assess hydrolytic degradation .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for optimizing reaction conditions in combinatorial synthesis?

- Methodology : Response Surface Methodology (RSM) with central composite design (CCD) evaluates interactions between variables (e.g., temperature, catalyst loading). ANOVA identifies significant factors (p < 0.05). For high-throughput screening, factorial designs reduce the number of trials while maintaining resolution .

Q. How should researchers validate the selectivity of this compound in complex biological matrices?

- Methodology :

- Competitive Binding Assays : Use fluorescent probes (e.g., FP assays) to measure displacement in the presence of off-target proteins.

- Proteome-Wide Profiling : Employ affinity-based protein profiling (AfBPP) with clickable probes to identify non-target interactions .

Structural & Mechanistic Insights

Q. What crystallographic techniques are suitable for determining the compound’s 3D conformation, and how does this inform mechanism of action?

- Methodology : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the isoindole core. Pair with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility in aqueous vs. lipid environments. Data can rationalize binding modes (e.g., π-π stacking with aromatic residues) .

Tables for Comparative Analysis

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Yield maximization via solvent selection | DoE-driven multi-variable analysis |

| Biological Assays | IC₅₀ determination in standard models | Proteome-wide selectivity profiling |

| Computational Tools | NMR shift prediction | Quantum mechanics/machine learning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.